Etilefrine pivalate

Vue d'ensemble

Description

Pivalate d'étilefrine: est un stimulant cardiaque utilisé principalement comme antihypertenseur. Il s'agit d'une amine sympathomimétique de la série 3-hydroxy-phényléthanolamine, utilisée dans le traitement de l'hypotension orthostatique d'origine neurologique, cardiovasculaire, endocrinienne ou métabolique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction:

Acylation: La 3'-hydroxyacétophénone est acylée avec du chlorure de pivaloyle pour former la 3'-pivaloyloxyacétophénone.

Bromation: La 3'-pivaloyloxyacétophénone est ensuite bromée avec du brome pour former la 3'-pivaloyloxy-2-bromoacétophénone.

Amination: Ce composé réagit avec la N-éthylbenzylamine pour former la 3'-pivaloyloxy-2-(benzylethylamino)acétophénone.

Débenzylation et Réduction: Le composé final est débenzylé et réduit avec de l'hydrogène en présence de palladium sur carbone dans de l'isopropanol contenant de l'acide chlorhydrique pour donner du chlorhydrate de pivalate d'étilefrine

Méthodes de Production Industrielle: La production industrielle du pivalate d'étilefrine suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du produit final. Le processus implique des mesures strictes de contrôle de la qualité pour assurer l'efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Etilefrine pivalate undergoes hydrolysis to release the active metabolite etilefrine. This reaction is central to its pharmacological activation.

-

Mechanism : The pivalate ester group is cleaved via nucleophilic acyl substitution, releasing etilefrine and pivalic acid . This reaction is pH-dependent and occurs rapidly in vivo, enabling systemic absorption .

Metabolic Reactions

In vivo, this compound undergoes enzymatic transformations:

Stability and Degradation

This compound’s stability is influenced by environmental factors:

-

Storage Recommendations : Stable under refrigeration (2–8°C) in airtight, light-resistant containers.

Comparative Reactivity

This compound exhibits distinct reactivity compared to its parent compound:

Applications De Recherche Scientifique

Pharmacological Properties

Etilefrine pivalate exhibits several pharmacological effects due to its action on alpha and beta adrenergic receptors:

- Vasoconstriction : It increases systolic blood pressure without significantly affecting diastolic pressure, making it particularly useful for treating hypotension and orthostatic dysregulation .

- Cardiac Stimulation : The compound enhances cardiac output and stroke volume, which is beneficial in managing conditions associated with reduced heart function .

Treatment of Circulatory Disorders

This compound is indicated for long-term management of non-hypotonic blood flow disorders such as peripheral arterial stenosis and cerebrovascular insufficiency. Clinical studies have demonstrated its efficacy in improving blood flow and cardiac function without inducing significant vasoconstriction or increased heart rate .

Case Studies

- Long-term Treatment Study :

- Orthostatic Dysregulation :

- Prevention of Vasovagal Syncope :

Data Table: Summary of Clinical Findings

| Study Focus | Dosage | Duration | Key Findings |

|---|---|---|---|

| Long-term circulatory treatment | 20 mg/day | 6 months | Increased systolic BP, stable diastolic BP, improved stroke volume |

| Orthostatic dysregulation | Equimolar doses | Varies | This compound nearly twice as effective as etilefrine |

| Vasovagal syncope prevention | 75 mg/day | 1 year | No significant difference from placebo |

Mécanisme D'action

Etilefrine pivalate acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, primarily beta-1 and some alpha-adrenergic receptors. This interaction leads to increased cardiac output, stroke volume, venous return, and blood pressure. The compound’s effects are mediated through the stimulation of both alpha and beta adrenergic receptors .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Phényléphrine: Une autre amine sympathomimétique utilisée comme décongestionnant et vasoconstricteur.

Éphédrine: Utilisée comme stimulant, coupe-faim et décongestionnant.

Pseudoéphédrine: Couramment utilisée comme décongestionnant.

Unicité: Le pivalate d'étilefrine est unique dans son application spécifique pour le traitement de l'hypotension orthostatique et son action double sur les récepteurs adrénergiques alpha et bêta, fournissant une augmentation équilibrée du débit cardiaque et de la pression artérielle .

Activité Biologique

Etilefrine pivalate, a derivative of etilefrine, is primarily recognized for its role as an adrenergic agonist, particularly acting on α1 and β1 adrenergic receptors. This compound has garnered interest in both clinical and research settings due to its diverse biological activities, particularly in managing hypotension and migraine headaches.

This compound is a substituted phenethylamine derivative. Its chemical formula is . The compound acts as a direct-acting sympathomimetic amine, stimulating both alpha-1 and beta-1 adrenergic receptors. This dual action leads to increased heart rate, stroke volume, and blood pressure, with a notable emphasis on its beta-1 receptor activity which enhances cardiac output.

Table 1: Comparison of Adrenergic Receptor Activity

| Receptor Type | Activity | Effect |

|---|---|---|

| Alpha-1 | Agonist | Vasoconstriction |

| Beta-1 | Agonist | Increased heart rate and contractility |

Pharmacokinetics

This compound is administered orally, demonstrating rapid absorption with peak plasma concentrations occurring approximately 30 minutes post-administration. The elimination half-life is about 2.5 hours, with around 80% of the drug excreted via urine within 24 hours. This pharmacokinetic profile supports its use in acute settings where rapid therapeutic effects are required.

Hypotension Management

This compound is primarily utilized as an anti-hypotensive agent. Its efficacy in treating low blood pressure has been documented in various studies. For instance, it has been shown to effectively raise blood pressure in patients experiencing acute hypotensive episodes, making it a critical agent in emergency medicine.

Migraine Treatment

Recent research has explored the use of this compound in migraine management. As an orally active compound, it has been studied for its potential to alleviate migraine symptoms through modulation of vascular tone and blood flow dynamics in the cranial vasculature.

Table 2: Clinical Studies on this compound

Safety and Side Effects

While this compound is generally well-tolerated, there are potential side effects associated with its use. Common adverse effects may include hypertension, tachycardia, and headache. The French Health Products Agency has noted concerns regarding the harm-benefit balance of etilefrine and similar compounds, suggesting that caution should be exercised in their clinical application .

Case Studies

In a case study involving patients with chronic migraines unresponsive to standard treatment protocols, administration of this compound resulted in a notable decrease in the frequency and severity of migraine attacks. Patients reported improved quality of life metrics following treatment initiation.

Propriétés

Numéro CAS |

85750-39-6 |

|---|---|

Formule moléculaire |

C15H23NO3 |

Poids moléculaire |

265.35 g/mol |

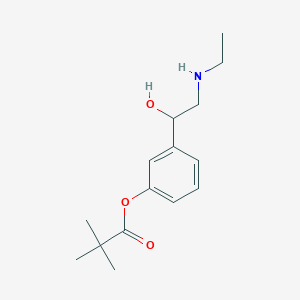

Nom IUPAC |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

Clé InChI |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

SMILES canonique |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Synonymes |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.